![molecular formula C9H15NO B028333 9-Méthyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 552-70-5](/img/structure/B28333.png)

9-Méthyl-9-azabicyclo[3.3.1]nonan-3-one

Vue d'ensemble

Description

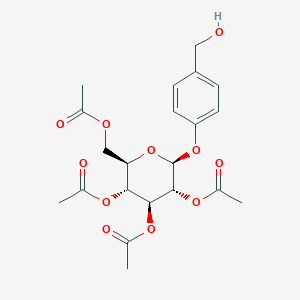

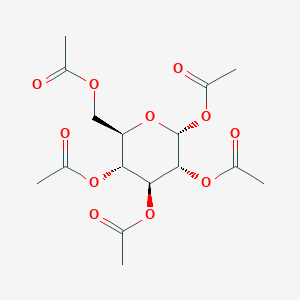

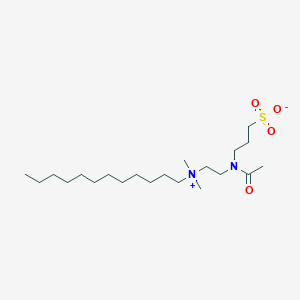

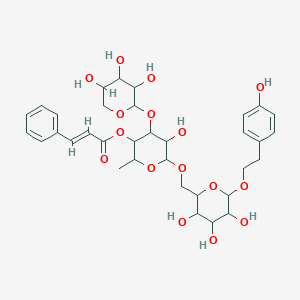

Le chlorhydrate de pseudopelletiérine est un composé chimique dérivé de la pseudopelletiérine, qui est l'alcaloïde principal présent dans l'écorce de la racine du grenadier (Punica granatum). Ce composé est connu pour sa structure et ses propriétés uniques, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques .

Applications De Recherche Scientifique

Le chlorhydrate de pseudopelletiérine a un large éventail d'applications en recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action du chlorhydrate de pseudopelletiérine implique son interaction avec des cibles moléculaires et des voies spécifiques. Il agit comme un substrat enzymatique, participant à des réactions biochimiques qui modifient sa structure et sa fonction. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques de son utilisation .

Mécanisme D'action

Target of Action

It is known to be used as an enzyme substrate .

Mode of Action

It is known to interact with enzymes as a substrate

Biochemical Pathways

Pharmacokinetics

It is known to be sparingly soluble in methanol , which may influence its bioavailability.

Action Environment

It is known to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La pseudopelletiérine peut être synthétisée par une réaction de Mannich impliquant le glutaraldéhyde, la méthylamine et l'acide acétone-dicarboxylique. Cette réaction se déroule en conditions basiques et implique une double réaction de Mannich suivie d'une décarboxylation pour former le produit final . Une autre méthode implique la condensation de Dieckmann de l'ester diéthylique de l'acide lobélique, suivie d'une hydrolyse et d'une décarboxylation .

Méthodes de production industrielle

La production industrielle du chlorhydrate de pseudopelletiérine implique généralement l'extraction de la pseudopelletiérine à partir de l'écorce de la racine du grenadier, suivie de sa conversion en sel chlorhydrate. Le processus d'extraction implique l'utilisation de solvants et de techniques de purification pour isoler l'alcaloïde sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de pseudopelletiérine subit diverses réactions chimiques, notamment :

Oxydation : La pseudopelletiérine peut être oxydée pour former différents produits, en fonction de l'agent oxydant utilisé.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la pseudopelletiérine.

Réactifs et conditions communs

Les réactifs courants utilisés dans les réactions du chlorhydrate de pseudopelletiérine comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir des réactions du chlorhydrate de pseudopelletiérine comprennent divers dérivés oxydés, réduits et substitués. Ces produits ont des propriétés chimiques et physiques différentes, ce qui les rend utiles dans diverses applications .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de pseudopelletiérine est similaire à d'autres alcaloïdes dérivés du grenadier, tels que la pelletiérine, l'isopelletiérine et la méthylpelletiérine. Ces composés partagent une structure de base similaire mais diffèrent par leurs groupes fonctionnels et leurs propriétés chimiques . Le chlorhydrate de pseudopelletiérine est unique en raison de sa structure et de sa réactivité spécifiques, ce qui le rend précieux pour diverses applications scientifiques et industrielles .

Liste des composés similaires

- Pelletiérine

- Isopelletiérine

- Méthylpelletiérine

Propriétés

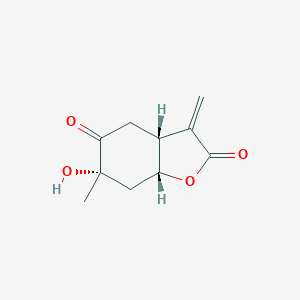

IUPAC Name |

9-methyl-9-azabicyclo[3.3.1]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWSKVCZXBAWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870606 | |

| Record name | Pseudopelletierine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | psi-Pelletierine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

246.00 °C. @ 760.00 mm Hg | |

| Record name | psi-Pelletierine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

400 mg/mL | |

| Record name | psi-Pelletierine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

552-70-5 | |

| Record name | Pseudopelletierine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudopelletierine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudopelletierine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyl-9-azabicyclo[3.3.1]nonan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | psi-Pelletierine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62 - 64 °C | |

| Record name | psi-Pelletierine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of pseudopelletierine?

A1: Pseudopelletierine has the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. []

Q2: Are there any spectroscopic data available for pseudopelletierine?

A2: Yes, various spectroscopic data are available, including 13C NMR, 1H NMR, EI-mass spectra, and UV absorption data. [, , ]

Q3: Is there any information available on the conformational equilibrium of pseudopelletierine?

A3: Research using rotational spectroscopy revealed two conformers of pseudopelletierine in the gas phase, differing in the N-methyl group orientation (axial or equatorial). The axial form is more prevalent in the supersonic jet with a ratio of Naxial/Nequatorial ≈ 2/1. []

Q4: What are the known biological activities of pseudopelletierine?

A4: Pseudopelletierine has shown insecticidal effects, particularly against house dust mites. [] It has also been investigated for its potential anti-cholinergic [], anti-inflammatory [], and anticancer activities [].

Q5: What is the mechanism of the insecticidal activity of pseudopelletierine?

A5: While the exact mechanism is not fully understood, studies have shown potent insecticidal effects, particularly from pomegranate extracts where pseudopelletierine is a key component. []

Q6: How does the structure of pseudopelletierine relate to its anti-cholinergic activity?

A6: Pseudopelletierine shares structural similarities with tropane alkaloids, which are known for their anti-cholinergic properties. Modifications in the 6 and 7 positions of the 9-azabicyclo[3.3.1]nonane scaffold, aiming to introduce gem-dialkyl groups, have been explored to enhance these activities. []

Q7: Has pseudopelletierine been studied for its potential against Alzheimer's disease?

A7: Research using electrochemical impedance spectroscopy revealed that pseudopelletierine exhibits strong binding affinity to amyloid β(1-40) peptide, a key player in Alzheimer's disease. The association constant (Ka) was determined to be on the order of 10^7 M-1. [, ]

Q8: How is pseudopelletierine synthesized?

A8: Pseudopelletierine can be synthesized through various methods, including a classical synthesis from glutaraldehyde, methylamine, and acetonedicarboxylic acid via a Robinson-Schöpf reaction. [, , , ]

Q9: What is the role of pseudopelletierine in the synthesis of cyclooctatetraene?

A9: Pseudopelletierine serves as a crucial starting material in the historical synthesis of cyclooctatetraene, as demonstrated by Willstätter. [, ]

Q10: Are there any notable chemical reactions involving pseudopelletierine?

A10: Pseudopelletierine undergoes a unique 3,7-transannular C-H insertion reaction during the pyrolysis of its tosylhydrazone sodium salt. This reaction offers a novel route to synthesize N-methylnorazaadamantane. []

Q11: Can pseudopelletierine be used to synthesize other tropane or granatane derivatives?

A11: Yes, pseudopelletierine can be utilized in direct aldol reactions with aromatic aldehydes, offering a way to synthesize various granatane aldol derivatives. These reactions, often promoted by water, showcase high diastereoselectivity, leading to the preferential formation of either anti or syn isomers depending on reaction conditions. []

Q12: How is pseudopelletierine biosynthesized in Punica granatum?

A12: Studies using radiolabeled precursors in intact Punica granatum plants have shown that pseudopelletierine is biosynthesized from lysine and acetate. N-Methylisopelletierine acts as the immediate precursor in this pathway. []

Q13: What is the role of hairy root cultures in studying pseudopelletierine biosynthesis?

A13: Hairy root cultures of Punica granatum, generated through Agrobacterium rhizogenes-mediated transformation, provide a valuable model system for investigating the biosynthesis of granatane alkaloids, including pseudopelletierine. []

Q14: Are there any reported cases of toxicity associated with pseudopelletierine?

A15: While generally considered safe in the low concentrations found naturally in pomegranate, a case report linked an intentional overdose of dolasetron, a medication structurally derived from pseudopelletierine, to cardiac effects like prolonged QTc interval and severe hypotension. []

Q15: What analytical methods are used to identify and quantify pseudopelletierine?

A16: Several techniques are employed, including partition chromatography [], gas chromatography-mass spectrometry (GC-MS) [, ], liquid chromatography-mass spectrometry (LC-MS) [], and in vivo nanospray high-resolution mass spectrometry (HR-MS). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B28281.png)